3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine
Overview
Description
3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine is an organic compound that belongs to the class of phenylalkylamines. This compound features a phenyl group attached to a propan-1-amine backbone, with a trifluoroethyl group attached to the nitrogen atom. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropan-1-amine with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Amine oxides, nitro compounds.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine, used in various chemical syntheses.
3-phenylpropan-1-amine: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
N-(2,2,2-trifluoroethyl)aniline: Contains a trifluoroethyl group attached to an aniline, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine is unique due to the presence of both a phenyl group and a trifluoroethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)9-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKIFVWVOLMCJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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